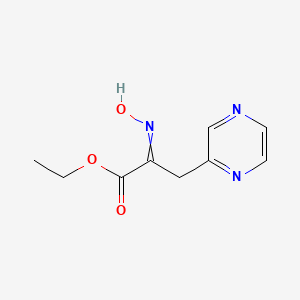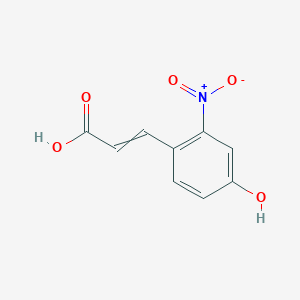![molecular formula C15H35O4PSi B14375724 Dibutyl {[butoxy(dimethyl)silyl]methyl}phosphonate CAS No. 90261-41-9](/img/structure/B14375724.png)
Dibutyl {[butoxy(dimethyl)silyl]methyl}phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl {[butoxy(dimethyl)silyl]methyl}phosphonate is an organophosphorus compound that features a phosphonate group bonded to a silyl ether
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl {[butoxy(dimethyl)silyl]methyl}phosphonate typically involves the reaction of a phosphonate ester with a silyl ether. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester. This ester can then be further reacted with a silyl ether under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl {[butoxy(dimethyl)silyl]methyl}phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphines.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to substitute the silyl ether group.
Major Products
Oxidation: Phosphonic acids or phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted silyl ethers depending on the nucleophile used.
Applications De Recherche Scientifique
Dibutyl {[butoxy(dimethyl)silyl]methyl}phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Potential use in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of flame retardants and plasticizers due to its thermal stability and compatibility with polymers.
Mécanisme D'action
The mechanism by which Dibutyl {[butoxy(dimethyl)silyl]methyl}phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing it to interact with enzymes and other proteins involved in phosphorylation processes. This interaction can inhibit or modulate the activity of these proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl methylphosphonate: An organophosphorus compound used as a flame retardant and precursor to nerve agents.
Glyphosate: A widely used herbicide that contains a phosphonate group.
Ethephon: A plant growth regulator that releases ethylene upon decomposition.
Uniqueness
Dibutyl {[butoxy(dimethyl)silyl]methyl}phosphonate is unique due to its combination of a phosphonate group with a silyl ether, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
90261-41-9 |
|---|---|
Formule moléculaire |
C15H35O4PSi |
Poids moléculaire |
338.49 g/mol |
Nom IUPAC |
butoxy-(dibutoxyphosphorylmethyl)-dimethylsilane |
InChI |
InChI=1S/C15H35O4PSi/c1-6-9-12-17-20(16,18-13-10-7-2)15-21(4,5)19-14-11-8-3/h6-15H2,1-5H3 |
Clé InChI |
LZFIVIHSFGRDEE-UHFFFAOYSA-N |
SMILES canonique |
CCCCO[Si](C)(C)CP(=O)(OCCCC)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


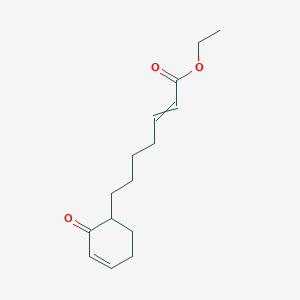

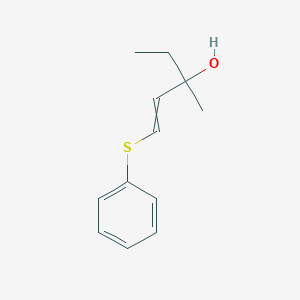
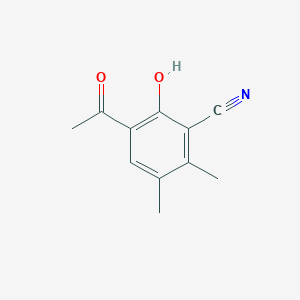
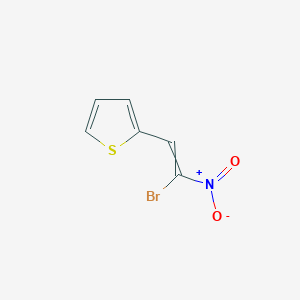



![10-Bromo-10-tert-butyldispiro[2.0.5~4~.1~3~]decane](/img/structure/B14375671.png)
![2(5H)-Furanone, 3-methyl-5-[(4-methylphenyl)imino]-](/img/structure/B14375673.png)
![2-{3,3-Bis[(propan-2-yl)oxy]propoxy}ethan-1-ol](/img/structure/B14375675.png)
